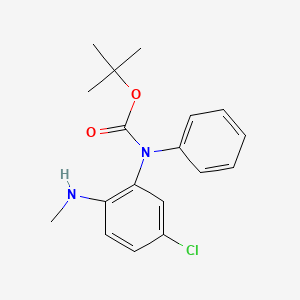
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester is a chemical compound with the molecular formula C₁₈H₂₁ClN₂O₂ and a molecular weight of 332.82 . It is an intermediate in the synthesis of Clobazam, a benzodiazepine psychotherapeutic agent and anxiolytic agent. This compound is used in various research areas, including neurology, pain, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester involves several steps. One common method includes the reaction of 5-chloro-2-nitroaniline with methylamine to form 5-chloro-2-(methylamino)aniline. This intermediate is then reacted with phenyl isocyanate to form (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic acid. Finally, the tert-butyl esterification is carried out using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of Clobazam and other benzodiazepines.
Biology: Studied for its effects on GABA receptors and neurotransmission.
Medicine: Research on its potential therapeutic effects in conditions like epilepsy, anxiety, and depression.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with GABA receptors in the brain. It acts as a modulator of these receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to its anxiolytic and anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clobazam: A benzodiazepine with similar anxiolytic and anticonvulsant properties.
Diazepam: Another benzodiazepine used for anxiety and seizure disorders.
Lorazepam: Known for its sedative and anxiolytic effects.
Uniqueness
(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Clobazam. Its specific interactions with GABA receptors also contribute to its distinct pharmacological profile.
Propriétés
Formule moléculaire |
C18H21ClN2O2 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
tert-butyl N-[5-chloro-2-(methylamino)phenyl]-N-phenylcarbamate |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)23-17(22)21(14-8-6-5-7-9-14)16-12-13(19)10-11-15(16)20-4/h5-12,20H,1-4H3 |
Clé InChI |
QBGOWQQNARJFNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


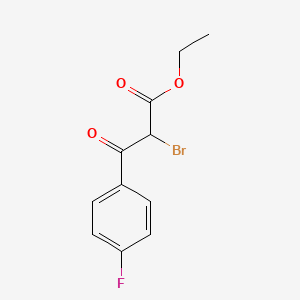
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
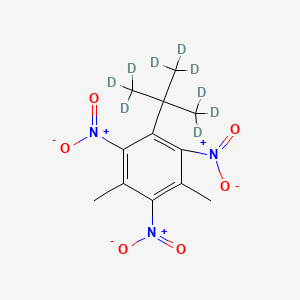
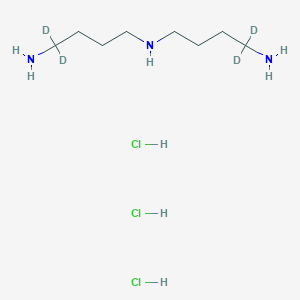
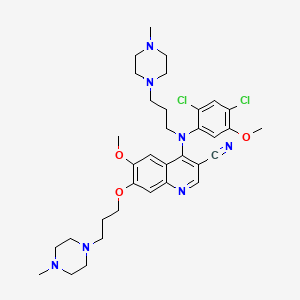
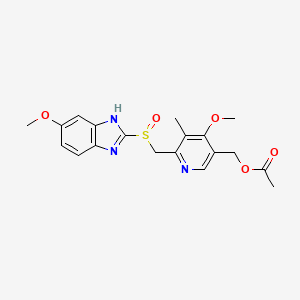
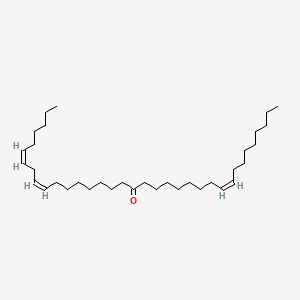
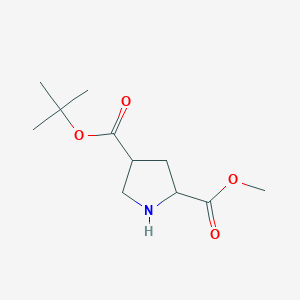
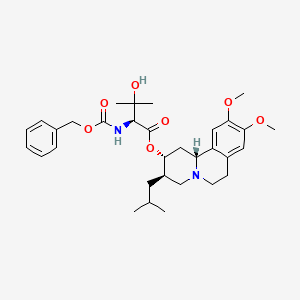
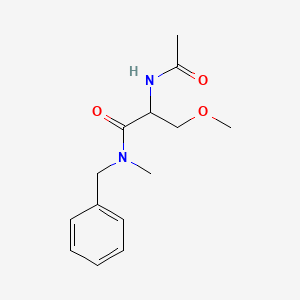
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
